molecular formula C16H17N B14132531 N-(cyclohex-2-en-1-yl)naphthalen-2-amine

N-(cyclohex-2-en-1-yl)naphthalen-2-amine

Cat. No.: B14132531
M. Wt: 223.31 g/mol
InChI Key: HESHEGBKGUIPKH-UHFFFAOYSA-N
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Description

N-Cyclohex-2-en-1-ylnaphthalene-2-amine: is an organic compound with the molecular formula C16H17N and a molecular weight of 223.31 g/mol This compound is characterized by a naphthalene ring substituted with a cyclohex-2-en-1-yl group and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohex-2-en-1-ylnaphthalene-2-amine typically involves the following steps:

    Formation of Cyclohex-2-en-1-yl Intermediate: This step involves the preparation of cyclohex-2-en-1-yl bromide from cyclohexene through bromination.

    Nucleophilic Substitution: The cyclohex-2-en-1-yl bromide is then reacted with naphthalene-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of N-Cyclohex-2-en-1-ylnaphthalene-2-amine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of cyclohexene to produce cyclohex-2-en-1-yl bromide.

    Continuous Flow Reactors: Use of continuous flow reactors for the nucleophilic substitution step to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohex-2-en-1-ylnaphthalene-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of cyclohex-2-en-1-one derivatives.

    Reduction: Formation of cyclohex-2-en-1-ylamine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-Cyclohex-2-en-1-ylnaphthalene-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclohex-2-en-1-ylnaphthalene-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-Cyclohex-2-en-1-ylnaphthalene-2-amine can be compared with other similar compounds such as:

    N-Cyclohexyl-2-naphthylamine: Similar structure but lacks the double bond in the cyclohexyl group.

    N-Cyclohex-2-en-1-ylbenzeneamine: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

    Structural Features: The presence of both a naphthalene ring and a cyclohex-2-en-1-yl group imparts unique chemical properties.

    Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for synthetic applications.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-cyclohex-2-en-1-ylnaphthalen-2-amine

InChI

InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h2,4-8,10-12,15,17H,1,3,9H2

InChI Key

HESHEGBKGUIPKH-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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